5-(Acetoxy)pentanoic anhydride
Description
5-(Acetoxy)pentanoic anhydride is a specialized acylating agent characterized by a pentanoic acid backbone modified with an acetoxy group. It is synthesized via acetylation of hydroxyl-containing intermediates, as demonstrated in the preparation of phosphopeptide inhibitors targeting SH2 domains . This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry, where it facilitates the introduction of functionalized side chains. Its structure combines the reactivity of an acid anhydride with the steric and electronic effects of the acetoxy substituent, enabling selective acylation reactions in complex molecular systems .
Properties
Molecular Formula |
C14H22O7 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-acetyloxypentanoyl 5-acetyloxypentanoate |
InChI |
InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3 |
InChI Key |
BHGQTFXDSFMURV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(Acetoxy)pentanoic Anhydride
General Synthetic Strategy
The preparation of this compound generally involves the formation of an anhydride derivative from the corresponding 5-(acetoxy)pentanoic acid or related precursors. The key steps often include:
- Acylation of hydroxy-substituted pentanoic acid derivatives to introduce the acetoxy group.
- Dehydration or anhydride formation from the corresponding carboxylic acid or its derivatives using acid anhydrides or dehydrating agents.
Specific Methodologies
While direct literature on this compound is limited, related synthetic routes can be inferred from established methods for preparing similar acylated anhydrides and from patent disclosures related to acetoxy-substituted compounds.
Acetylation of 5-Hydroxy Pentanoic Acid Followed by Anhydride Formation
Step 1: Acetylation
5-Hydroxy pentanoic acid is reacted with acetic anhydride in the presence of an acid-binding agent such as pyridine. This step converts the hydroxy group into an acetoxy group, yielding 5-(acetoxy)pentanoic acid. Pyridine acts both as a solvent and as a base to neutralize acetic acid byproduct.
Conditions: Room temperature, excess acetic anhydride (at least 3 moles per mole of substrate), reaction time varies from several hours to overnight.Step 2: Anhydride Formation
The 5-(acetoxy)pentanoic acid is then converted to its anhydride form by reaction with an acid anhydride (e.g., acetic anhydride) or by dehydration using dehydrating agents such as phosphorus pentoxide (P2O5) or dicyclohexylcarbodiimide (DCC).
Conditions: Mild heating (40–80°C), inert solvent such as dichloromethane or pyridine, reaction time varies depending on reagent.
Direct Reaction of 5-(Acetoxy)pentanoic Acid with Acetic Anhydride
- Employing excess acetic anhydride can both acetylate the hydroxy group and promote anhydride formation in a one-pot reaction. Pyridine or other organic bases are used to bind the acetic acid byproduct and drive the reaction to completion.
Alternative Methods
- Use of Acid Chlorides: Conversion of 5-(acetoxy)pentanoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) followed by treatment with the acid to form the anhydride.
- Coupling Agents: Employing coupling agents such as DCC or carbodiimides to facilitate anhydride formation under mild conditions.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Pyridine, dichloromethane, dioxane | Pyridine preferred for acetylation step |
| Temperature | Room temperature to 80°C | Higher temperature may speed anhydride formation |
| Molar Ratio (Anhydride:Substrate) | ≥3:1 | Excess acetic anhydride ensures completion |
| Reaction Time | Several hours to overnight | Depends on temperature and reagent excess |
| Acid Binding Agent | Pyridine, triethylamine | Neutralizes acetic acid byproduct |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acetylation + Anhydride formation | 5-Hydroxy pentanoic acid, acetic anhydride, pyridine | Room temp, excess anhydride, overnight | Straightforward, high yield | Requires careful removal of pyridine |
| One-pot acetylation and anhydride formation | 5-Hydroxy pentanoic acid, excess acetic anhydride, pyridine | Room temp, excess anhydride | Simplified procedure | Potential side reactions if not controlled |
| Acid chloride intermediate route | 5-(Acetoxy)pentanoic acid, SOCl2, pyridine | Mild heating | High reactivity, good control | Requires handling of corrosive reagents |
| Coupling agent method | 5-(Acetoxy)pentanoic acid, DCC or carbodiimide | Room temp, inert solvent | Mild conditions, selective | Expensive reagents, byproduct removal |
Chemical Reactions Analysis
Types of Reactions
5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(acetoxy)pentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Hydride Reagents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
5-(Acetoxy)pentanoic acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Scientific Research Applications
5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Utilized in the modification of biomolecules, such as nucleosides, for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Acid Anhydrides
Key Observations:
Reactivity: this compound exhibits dual functionality: the anhydride moiety enables nucleophilic acylation, while the acetoxy group provides a leaving group or further reaction site. This contrasts with simpler anhydrides like acetic or valeric anhydrides, which lack such substituents . Valeric anhydride is less polar than its branched isomer (isovaleric anhydride), leading to differences in solubility and reaction kinetics .
Thermal Stability :
- Linear anhydrides (e.g., valeric, glutaric) generally have higher boiling points than branched or substituted analogs due to stronger van der Waals interactions .
Synthetic Utility: Acetic anhydride remains the gold standard for acetylations due to its low cost and high reactivity, but this compound offers tailored selectivity in peptide modifications .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 5-(Acetoxy)pentanoic anhydride?
- Methodological Answer : The synthesis typically involves acylation of pentanoic acid derivatives using acetic anhydride as an acetylating agent. For example, analogous procedures for glutaric anhydride synthesis () suggest using DCM as a solvent and AlCl₃ as a catalyst. A modified approach could employ DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent to activate the carboxyl group, followed by reaction with acetic acid to introduce the acetoxy moiety . Purification via silica gel chromatography is recommended to remove byproducts like dicarboxylic acids .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Key peaks include C=O stretching of the anhydride (~1800–1750 cm⁻¹) and acetoxy C-O (~1250 cm⁻¹). IR can confirm anhydride formation and acetylation .
- NMR Spectroscopy : ¹H NMR should show signals for the pentanoic backbone (δ 1.2–2.5 ppm) and acetoxy methyl group (δ ~2.1 ppm). ¹³C NMR will resolve carbonyl carbons (anhydride: ~170 ppm; acetoxy: ~21 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural motifs .
Advanced Research Questions
Q. How does the acetoxy group modulate the reactivity of pentanoic anhydride in acylation reactions?
- Methodological Answer : The acetoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines. Comparative studies with valeric anhydride ( ) show that electron-withdrawing acetoxy substituents increase acylation rates but may reduce selectivity due to steric hindrance. Kinetic experiments (as in ) using varying nucleophiles (e.g., primary vs. secondary alcohols) can quantify this effect. Reaction optimization should balance temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) to minimize side reactions .
Q. What strategies mitigate instability issues during storage and handling of this compound?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Moisture-sensitive handling (e.g., glovebox) is critical .
- Stability Testing : Monitor decomposition via TLC or HPLC under varying conditions (humidity, temperature). Accelerated aging studies (e.g., 40°C/75% RH) can predict shelf-life .
- Incompatibilities : Avoid bases (e.g., amines) and protic solvents (e.g., water, alcohols) during reactions to prevent premature hydrolysis .
Q. How can computational models predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states to identify favored attack sites. For example, in esterification, the acetoxy group’s electron-withdrawing effect lowers the LUMO energy at the pentanoic carbonyl, directing nucleophiles to this position. Comparative studies with non-acetylated anhydrides (e.g., valeric anhydride) validate these predictions .
Q. How do contradictory data on reaction yields with this compound arise, and how can they be resolved?
- Methodological Answer : Yield discrepancies often stem from varying moisture levels or catalyst purity. For instance, traces of water hydrolyze the anhydride, reducing effective concentration (). Systematic replication under controlled conditions (e.g., anhydrous solvents, freshly activated molecular sieves) is advised. Kinetic profiling (e.g., in situ IR) can track intermediate formation and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
